molecular formula C18H22N2O4 B2457147 2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide CAS No. 2034274-09-2

2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2457147
CAS No.: 2034274-09-2
M. Wt: 330.384
InChI Key: DUBKGEWPYFBBBU-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methoxyethoxy and methoxyphenethyl groups attached to an isonicotinamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyethoxy)ethanol, which is then reacted with isonicotinoyl chloride to form the intermediate 2-(2-methoxyethoxy)isonicotinamide. This intermediate is further reacted with 2-methoxyphenethylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)ethanol
  • 2-(2-(2-methoxyethoxy)ethoxy)acetic acid
  • methoxyethanol

Uniqueness

2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide is unique due to its combination of methoxyethoxy and methoxyphenethyl groups attached to an isonicotinamide core. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-11-12-24-17-13-15(8-9-19-17)18(21)20-10-7-14-5-3-4-6-16(14)23-2/h3-6,8-9,13H,7,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBKGEWPYFBBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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